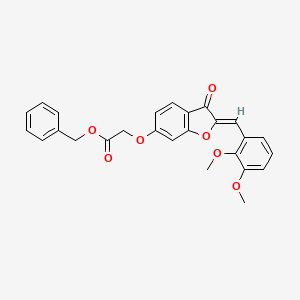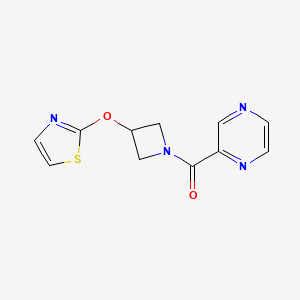
2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Naphthalene Derivatives in Scientific Research
Naphthalene and its derivatives have been extensively studied for their chemical and physical properties, leading to applications in materials science and environmental studies. For example, naphthalene-based polymers exhibit superior chemical resistance, outstanding gas barrier characteristics, and are investigated for their crystallization behaviors to develop specific crystal structures and morphologies (Ding et al., 2019). Additionally, the removal of naphthalene from wastewaters has been a significant focus due to its classification as a hazardous pollutant, with research highlighting adsorption techniques as effective methods for its mitigation (Alshabib, 2021).
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings are prevalent in medicinal chemistry, where they are utilized to design compounds for treating various human diseases due to their efficient exploration of pharmacophore space and contribution to the stereochemistry of molecules. Research underscores the versatility of the pyrrolidine scaffold in generating bioactive molecules with target selectivity, demonstrating its importance in the development of new therapeutic agents (Li Petri et al., 2021).
Mechanism of Action
Target of action
Compounds with similar structures have been found to interact with the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor in the central and peripheral nervous system that plays a role in pain perception, consciousness, motor control, and mood .
Mode of action
The compound might bind to the KOR, causing a conformational change in the receptor that triggers a cascade of intracellular events . This could include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels, which would lead to hyperpolarization and reduced neuronal excitability .
Biochemical pathways
The activation of KOR can lead to the inhibition of the cAMP-PKA pathway, reducing the release of neurotransmitters like glutamate, acetylcholine, norepinephrine, and substance P . This can have downstream effects on pain perception, mood, and motor control .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure and could influence its bioavailability. Factors such as lipophilicity, molecular size, and ionization state can affect how the compound is absorbed and distributed in the body, how it is metabolized by enzymes, and how it is excreted .
Result of action
The activation or inhibition of KOR can have various effects at the molecular and cellular level, including changes in ion channel activity, intracellular signaling, and neurotransmitter release . This can result in physiological effects such as analgesia, sedation, or changes in mood .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability . For example, the presence of other drugs or substances that bind to the same receptor could affect the compound’s efficacy .
Properties
IUPAC Name |
2-methyl-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-19(11-7-13-22(17)27(29)30)24(28)25-16-23(26-14-4-5-15-26)21-12-6-9-18-8-2-3-10-20(18)21/h2-3,6-13,23H,4-5,14-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGJEXJMEGPRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)

![3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2521447.png)
![2-Chloro-1-[4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B2521450.png)
![N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide](/img/structure/B2521452.png)
![N-(4-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2521454.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2521455.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2521456.png)


![2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2521462.png)
